Azumolene's Role in Store-Operated Calcium Entry: A Technical Guide
Azumolene's Role in Store-Operated Calcium Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway in numerous cell types, regulating a diverse array of physiological processes. The core mechanism of SOCE involves the stromal interaction molecule (STIM) proteins, which act as Ca2+ sensors in the endoplasmic reticulum (ER), and the Orai proteins, which form the pore of the Ca2+ release-activated Ca2+ (CRAC) channels in the plasma membrane. In skeletal muscle, a distinct form of SOCE is tightly coupled to the activity of the ryanodine receptor 1 (RyR1). Azumolene, a water-soluble analog of dantrolene, has emerged as a selective inhibitor of this RyR1-coupled SOCE. This technical guide provides an in-depth overview of Azumolene's mechanism of action, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Azumolene and Store-Operated Calcium Entry
Azumolene is a skeletal muscle relaxant structurally similar to dantrolene, developed as a more water-soluble alternative for the treatment of malignant hyperthermia.[1][2] Malignant hyperthermia is a pharmacogenetic disorder characterized by an uncontrolled release of Ca2+ from the sarcoplasmic reticulum (SR) via sensitized RyR1 channels.[3] While initially characterized by its effects on SR Ca2+ release, recent research has elucidated a more nuanced role for Azumolene in modulating a specific facet of store-operated calcium entry.
Store-operated calcium entry is a fundamental Ca2+ signaling process.[4] In its canonical form, the depletion of ER/SR Ca2+ stores is sensed by STIM1, which then translocates to ER-plasma membrane junctions to activate Orai1 channels, leading to Ca2+ influx.[5][6] However, in skeletal muscle, SOCE can also be triggered by the activation of RyR1, a mechanism that is distinct from the SOCE induced by global store depletion with agents like thapsigargin.[7][8] Azumolene selectively inhibits this RyR1-coupled SOCE, without affecting thapsigargin-induced SOCE.[7] This specificity makes Azumolene a valuable pharmacological tool to dissect the different pathways of SOCE activation in skeletal muscle and a potential therapeutic agent for conditions involving aberrant RyR1-dependent Ca2+ signaling.
Mechanism of Action of Azumolene on RyR1-Coupled SOCE
Azumolene's inhibitory effect on SOCE is not directed at the core STIM/Orai machinery but is instead mediated through its interaction with RyR1. The prevailing model suggests that Azumolene binds to the RyR1 channel, stabilizing it in a closed state and thereby reducing the likelihood of channel opening.[7] This action prevents the localized depletion of Ca2+ in the junctional SR that is necessary to activate the associated SOCE pathway.
Key mechanistic points include:
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Selectivity for RyR1-Coupled SOCE: Azumolene inhibits SOCE activated by RyR1 agonists such as caffeine and ryanodine.[7]
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No Effect on Thapsigargin-Induced SOCE: Azumolene does not inhibit SOCE when stores are depleted by the SERCA pump inhibitor thapsigargin, indicating that it does not directly block STIM1 or Orai1.[7]
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Modulation of RyR1 Gating: Azumolene suppresses the frequency of spontaneous Ca2+ sparks, which are localized Ca2+ release events through RyR channels. It achieves this by decreasing the probability of RyR1 channel opening, without altering the duration of the open state.
Signaling Pathway of RyR1-Coupled SOCE and Azumolene's Point of Intervention
The activation of RyR1 leads to a localized decrease in Ca2+ concentration within the junctional sarcoplasmic reticulum. This localized depletion is sensed by STIM1 proteins in close proximity, which then activate Orai1 channels in the transverse tubules, initiating Ca2+ influx. Azumolene intervenes at the initial step of this cascade by preventing the opening of RyR1.
Quantitative Data on Azumolene's Effects
The following tables summarize the key quantitative findings from studies on Azumolene's effects on muscle contraction, SR Ca2+ release, and SOCE.
Table 1: Inhibitory Concentrations (IC50/EC50) of Azumolene
| Parameter | Muscle/Cell Type | Value | Reference |
| Inhibition of Muscle Twitch | Mouse Extensor Digitorum Longus | IC50: 2.8 ± 0.8 µM | |
| Inhibition of Muscle Twitch | Mouse Soleus | IC50: 2.4 ± 0.6 µM | |
| Inhibition of Muscle Twitch | Guinea Pig Gastrocnemius (in vivo) | IC50: 1.2 ± 0.1 mg/kg | |
| Suppression of Ca2+ Spark Frequency | Permeabilized Frog Skeletal Muscle | EC50: 0.25 µM |
Table 2: Effect of Azumolene on RyR1-Coupled SOCE
| Experimental Condition | Cell Type | Azumolene Concentration | Observed Effect | Reference |
| Caffeine/Ryanodine-induced Mn2+ entry | CHO cells expressing RyR1 | 20 µM | Significantly reduced rate of Mn2+ entry | [7] |
| Caffeine/Ryanodine-induced Mn2+ entry | C2C12 myotubes | 20 µM | Reduced Mn2+ quenching slope and delayed SOCE activation | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Azumolene in store-operated calcium entry.
Measurement of RyR1-Coupled SOCE using Fura-2 Calcium Imaging and Mn2+ Quench Assay
This protocol is designed to measure RyR1-activated SOCE by monitoring the quenching of Fura-2 fluorescence by Mn2+, which enters the cell through the same channels as Ca2+.
Experimental Workflow:
Materials:
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C2C12 myotubes or other suitable skeletal muscle cell line
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Fura-2 AM (acetoxymethyl ester)
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Pluronic F-127
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Azumolene
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Caffeine
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Ryanodine
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Ca2+-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+)
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Mn2+-containing buffer (Ca2+-free buffer supplemented with MnCl2)
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Fluorescence microscope equipped for ratiometric imaging
Procedure:
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Cell Culture: Plate C2C12 myoblasts and differentiate into myotubes.
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Fura-2 AM Loading:
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Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Ca2+-free buffer.
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Incubate cells with the loading solution for 30-60 minutes at room temperature in the dark.
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Wash the cells thoroughly with Ca2+-free buffer to remove extracellular dye.
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-
Azumolene Treatment:
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Pre-incubate the Fura-2-loaded cells with the desired concentration of Azumolene (e.g., 20 µM) or vehicle (DMSO) for 10-15 minutes prior to stimulation.
-
-
Activation of RyR1 and Measurement of Mn2+ Quench:
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Mount the cells on the fluorescence microscope.
-
Excite Fura-2 at its isosbestic point (~360 nm) where its fluorescence is independent of Ca2+ concentration, and record emission at ~510 nm.
-
Establish a baseline fluorescence reading in Ca2+-free buffer.
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Activate RyR1 by adding a combination of caffeine (e.g., 10 mM) and ryanodine (e.g., 5 µM).
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After a short period to allow for RyR1 activation, perfuse the cells with Mn2+-containing buffer (e.g., 0.5 mM MnCl2).
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Record the decrease (quenching) of Fura-2 fluorescence over time.
-
-
Data Analysis:
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The rate of fluorescence quenching is proportional to the rate of Mn2+ influx via SOCE.
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Calculate the slope of the fluorescence decay curve to determine the quench rate.
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Compare the quench rates between Azumolene-treated and control cells.
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Electrophysiological Measurement of RyR1-Coupled SOCE Current (ISkCRAC)
This protocol describes the whole-cell patch-clamp technique to directly measure the skeletal muscle Ca2+ release-activated Ca2+ current (ISkCRAC).
Materials:
-
Myotubes cultured on coverslips
-
Patch-clamp rig with amplifier and data acquisition system
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Borosilicate glass capillaries for patch pipettes
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Extracellular (bath) solution
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Intracellular (pipette) solution
Solutions:
-
Extracellular Solution (in mM): 140 Na-aspartate, 10 HEPES, 2 CaCl2, 1 MgCl2, pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 Cs-aspartate, 10 HEPES, 10 BAPTA (or EGTA), 4 MgCl2, pH 7.2 with CsOH. (High BAPTA/EGTA is used to chelate intracellular Ca2+ and promote store depletion upon establishing the whole-cell configuration).
Procedure:
-
Preparation: Place a coverslip with myotubes in the recording chamber and perfuse with extracellular solution.
-
Patching:
-
Form a giga-ohm seal between the patch pipette and the surface of a myotube.
-
Rupture the patch of membrane under the pipette to establish the whole-cell configuration. This allows the intracellular solution to dialyze into the cell, buffering intracellular Ca2+ and leading to passive store depletion.
-
-
Voltage Protocol and Recording:
-
Hold the cell at a potential of 0 mV.
-
Apply repetitive voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) or voltage steps to elicit currents.
-
The inwardly rectifying current that develops over time as the stores deplete is ISkCRAC.
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-
Investigating RyR1-Coupling and Azumolene Effect:
-
To specifically study RyR1-coupled SOCE, include RyR1 agonists (caffeine/ryanodine) in the bath solution or use repetitive depolarizing pulses to activate RyR1.
-
To test the effect of Azumolene, perfuse the cell with an extracellular solution containing Azumolene and observe the inhibition or reduction of ISkCRAC development.
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Concluding Remarks
Azumolene serves as a specific and potent inhibitor of the RyR1-coupled component of store-operated calcium entry in skeletal muscle. Its mechanism of action, centered on the stabilization of the RyR1 closed state, distinguishes it from broad-spectrum SOCE inhibitors that target the STIM-Orai pathway. This selectivity makes Azumolene an invaluable tool for researchers investigating the intricacies of Ca2+ signaling in skeletal muscle and for drug development professionals exploring therapeutic strategies for disorders linked to aberrant RyR1 function and Ca2+ dysregulation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for the continued exploration of Azumolene's role in cellular calcium homeostasis.
References
- 1. DSpace [cora.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mn2+ Quenching Assay for Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mn2+ Quenching Assay for Store-Operated Calcium Entry | Springer Nature Experiments [experiments.springernature.com]
- 7. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and functional interactions between the Ca2+-, ATP-, and caffeine-binding sites of skeletal muscle ryanodine receptor (RyR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
